6'-Bromospiro[cyclopropane-1,1'-isoindolin]-3'-one
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Overview
Description
6’-Bromospiro[cyclopropane-1,1’-isoindolin]-3’-one is a chemical compound characterized by the presence of a bromine atom attached to a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromospiro[cyclopropane-1,1’-isoindolin]-3’-one typically involves the reaction of a suitable isoindoline derivative with a brominating agent. Common brominating agents include bromine (Br₂) or N-bromosuccinimide (NBS). The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of 6’-Bromospiro[cyclopropane-1,1’-isoindolin]-3’-one may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions
6’-Bromospiro[cyclopropane-1,1’-isoindolin]-3’-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoindoline derivatives, while oxidation and reduction can lead to the formation of different functionalized spirocyclic compounds.
Scientific Research Applications
6’-Bromospiro[cyclopropane-1,1’-isoindolin]-3’-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 6’-Bromospiro[cyclopropane-1,1’-isoindolin]-3’-one involves its interaction with specific molecular targets and pathways. The bromine atom and spirocyclic structure contribute to its reactivity and ability to interact with biological molecules. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5’-Bromospiro[cyclopropane-1,3’-indoline]
- 6’-Bromospiro[cyclopropane-1,3’-indoline]
Comparison
6’-Bromospiro[cyclopropane-1,1’-isoindolin]-3’-one is unique due to its specific spirocyclic structure and the position of the bromine atom. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromospiro[2H-isoindole-3,1'-cyclopropane]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-6-1-2-7-8(5-6)10(3-4-10)12-9(7)13/h1-2,5H,3-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGZZUOCSIIKNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C=CC(=C3)Br)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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